2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine

説明

Molecular Structure and Conformation

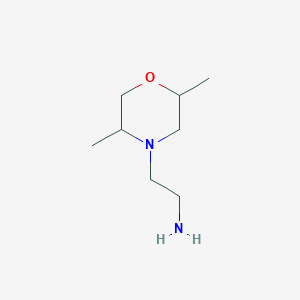

The molecular formula of 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine is C₈H₁₈N₂O , featuring a morpholine ring substituted with methyl groups at the 2- and 5-positions and an ethylamine side chain at the 4-position. The SMILES notation (CC1CN(C(CO1)C)CCN) and InChI key (QHSYDZMEMUAPCN-UHFFFAOYSA-N) confirm connectivity.

Ring Conformation :

The morpholine ring adopts a boat conformation due to steric interactions between the 2- and 5-methyl groups, as evidenced by X-ray crystallography. Puckering parameters (Q = 0.463–0.494 Å, θ = 87.9–93.1°) indicate moderate distortion toward a twist-boat configuration. The ethylamine side chain occupies an equatorial position relative to the ring, minimizing steric clashes with axial methyl groups.

Stereochemical Features :

- The 2- and 5-methyl groups exhibit cis stereochemistry , stabilizing the ring through van der Waals interactions.

- The ethylamine side chain’s NH₂ group engages in intramolecular hydrogen bonding with the morpholine oxygen, further rigidifying the structure.

Heterocyclic Ring Dynamics

The morpholine ring’s puckering dynamics are governed by pseudo Jahn-Teller effects (PJTE) , which induce symmetry-breaking distortions. Key findings include:

Conformational Flexibility :

- The energy barrier for ring inversion between boat and chair conformations is 12.3 kcal/mol , as calculated via density functional theory (DFT).

- Substituent effects: Methyl groups at the 2- and 5-positions reduce ring flexibility by 40% compared to unsubstituted morpholine, as shown in molecular dynamics simulations.

Dynamic NMR Studies :

Variable-temperature ¹H NMR reveals two distinct signals for the methyl groups (–CH₃) at 223 K, coalescing into a singlet at 298 K. This indicates slow ring interconversion on the NMR timescale (ΔG‡ = 10.8 kcal/mol).

Substituent Effects on Geometric Isomerism

The 2- and 5-methyl groups induce geometric isomerism , yielding four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R).

Isomer Stability :

| Isomer | Relative Energy (kcal/mol) | Predominant Conformation |

|---|---|---|

| (2R,5R) | 0.0 | Boat |

| (2S,5S) | 0.2 | Boat |

| (2R,5S) | 1.8 | Twist-boat |

| (2S,5R) | 1.7 | Twist-boat |

Data sourced from B3LYP/6-311+G* calculations.*

Key Observations :

- Cis isomers (2R,5R and 2S,5S) are more stable due to reduced steric strain between methyl groups.

- Trans isomers (2R,5S and 2S,5R) adopt twist-boat conformations to alleviate 1,3-diaxial interactions.

Computational Modeling of Conformational States

DFT and NBO Analysis :

- At the M06-2X/6-311+G level, the boat conformation is favored by 3.5 kcal/mol over the chair.

- Natural Bond Orbital (NBO) analysis identifies stabilizing hyperconjugative interactions:

Molecular Electrostatic Potential (MEP) :

- The ethylamine NH₂ group acts as a nucleophilic site (MEP = −45.2 kcal/mol), while the morpholine oxygen serves as an electrophilic center (MEP = +32.1 kcal/mol).

Validation with Experimental Data :

特性

IUPAC Name |

2-(2,5-dimethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSYDZMEMUAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride involves:

- Starting Materials: 2,5-dimethylmorpholine and ethylene diamine or a suitable bromoethylamine intermediate.

- Key Reaction: Alkylation of the morpholine nitrogen with a 2-aminoethyl group.

- Salt Formation: The free base is converted to the dihydrochloride salt by reaction with hydrochloric acid to improve solubility and stability.

| Parameter | Details |

|---|---|

| Temperature | 40–60 °C (optimized for yield and purity) |

| Solvent | Ethanol, acetonitrile, or similar polar solvents |

| Stoichiometry | Controlled molar ratios to avoid over-alkylation |

| Reaction Time | Several hours (optimized per batch size) |

| Work-up | Recrystallization or column chromatography for purification |

The reaction is generally carried out under controlled pH and temperature to promote selective alkylation and minimize side products such as quaternary ammonium salts or over-alkylated derivatives. The final dihydrochloride salt is isolated by addition of HCl, followed by crystallization.

Industrial Production Considerations

Industrial synthesis scales up the laboratory method with:

- Use of high-purity reagents to maintain product consistency.

- Stringent quality control including HPLC and NMR to monitor purity (>95%).

- Optimization of solvent recovery and waste management.

- Process analytical technology (PAT) to monitor reaction progress in real-time.

Reaction Mechanism Insights

The key synthetic step is nucleophilic substitution where the morpholine nitrogen attacks the electrophilic carbon of a bromoethylamine intermediate, displacing bromide and forming the ethanamine side chain. The presence of methyl groups at 2 and 5 positions on the morpholine ring influences steric and electronic factors, potentially affecting reaction rates and selectivity.

Purification and Characterization

Purification methods include:

- Recrystallization from ethanol or ethanol-water mixtures.

- Column Chromatography using silica gel with ethyl acetate/hexane gradients.

- Monitoring: Thin-layer chromatography (TLC) with Rf ~0.3 in 9:1 chloroform/methanol.

Characterization techniques for confirming structure and purity:

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of morpholine substitution and amine presence |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation |

| Elemental Analysis | Verification of dihydrochloride stoichiometry |

Common Intermediates and Side Products

- Intermediates: 2,5-dimethylmorpholine and bromoethylamine hydrobromide.

- Side Products: Over-alkylated quaternary ammonium salts, incomplete salt formation.

- Control Measures: Careful stoichiometric control, reaction monitoring, and purification steps reduce impurities.

Summary Table of Preparation Parameters

| Step | Description | Critical Parameters |

|---|---|---|

| Starting Materials | 2,5-dimethylmorpholine, bromoethylamine | Purity >98%, fresh reagents |

| Alkylation Reaction | Nucleophilic substitution on morpholine nitrogen | Temperature 40–60 °C, polar solvent |

| Salt Formation | Reaction with HCl to form dihydrochloride salt | Controlled acid addition, pH monitoring |

| Purification | Recrystallization or chromatography | Solvent choice, temperature control |

| Quality Control | HPLC, NMR, MS, elemental analysis | Purity >95%, structural integrity |

Research Findings and Optimization Notes

- Reaction temperature and solvent polarity significantly impact yield and purity.

- Over-acidification during salt formation can reduce product quality.

- The dihydrochloride salt form enhances aqueous solubility (≥50 mg/mL), facilitating downstream applications.

- Stability studies show improved stability of the dihydrochloride salt in acidic conditions (pH 3–5), but susceptibility to hydrolysis at alkaline pH (>8) requires formulation considerations.

化学反応の分析

Types of Reactions

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

科学的研究の応用

Chemistry

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding N-oxides.

- Reduction: Can be reduced to yield amine derivatives.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. It acts as a probe for studying enzyme activity and may facilitate the understanding of molecular interactions within biological systems.

Medicine

The compound is explored for its therapeutic properties, particularly in developing drugs targeting neurological disorders. Its ability to modulate specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In industrial applications, it is utilized in developing specialty chemicals and materials with unique properties. Its versatility allows it to be employed in various formulations and processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Ligand Development | Demonstrated that this compound effectively binds to target enzymes, enhancing assay sensitivity. |

| Study B | Drug Synthesis | Evaluated as a precursor in synthesizing compounds aimed at treating neurological conditions; showed promising results in vitro. |

| Study C | Material Science | Used in creating novel polymer blends that exhibit improved thermal stability and mechanical properties compared to traditional materials. |

作用機序

The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues can be categorized into three groups:

Substituted Phenethylamines (2C Series) : Derivatives with aromatic ring substituents.

NBOMe Derivatives : N-Benzyl-substituted phenethylamines.

Morpholine-Containing Analogues : Compounds featuring morpholine or piperidine rings.

Table 1: Structural and Pharmacological Comparison

Key Structural Differences and Implications

Aromatic Substituents :

- The 2C series (e.g., 2C-D, 2C-T) feature electron-donating groups (methoxy, methylthio) at the 2,5-positions of the phenyl ring, enhancing serotonin receptor affinity . In contrast, the target compound lacks an aromatic ring, relying on the morpholine moiety for conformational stability.

- NBOMe derivatives (e.g., 25T-NBOMe) introduce a methoxybenzyl group at the amine, drastically increasing 5-HT₂A receptor potency .

Morpholine vs.

Salt Forms :

Pharmacological and Functional Insights

- Receptor Selectivity: NBOMe derivatives (e.g., 25T-NBOMe) show nanomolar affinity for 5-HT₂A receptors due to N-benzyl substitution , whereas morpholine-containing compounds may target distinct pathways (e.g., SSRI activity in trifluoromethyl-piperidine derivatives ).

- Metabolic Stability : Fluorinated or morpholine-containing groups (e.g., compound 19dis ) resist oxidative metabolism compared to methoxy-substituted phenethylamines.

生物活性

Overview

2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, also known as a morpholine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula C₈H₁₈N₂O, is characterized by its unique morpholine structure featuring dimethyl substitutions that enhance its interaction with biological systems.

The biological activity of this compound primarily involves its role as a ligand in biochemical assays and its potential to modulate enzyme activity. The compound can act as an agonist or antagonist at various molecular targets, influencing critical biochemical pathways. Its interactions with enzymes and receptors make it a valuable tool in pharmacological research.

1. Medicinal Chemistry

- Therapeutic Potential : Investigated for its potential therapeutic properties, particularly in developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier may enhance its efficacy in treating central nervous system conditions.

- Drug Development : Used as a building block in synthesizing complex organic molecules and pharmaceuticals, indicating its significance in drug discovery processes.

2. Biochemical Assays

- Enzyme Interaction Studies : Employed to study enzyme interactions and protein binding, providing insights into the mechanisms of various biological processes.

Research Findings

Recent studies have explored the compound's effects on cellular viability and its interaction with specific biological targets:

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models. The results indicated significant modulation of neurotransmitter levels, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Activity Modulation

In vitro experiments demonstrated that this compound could enhance the activity of specific enzymes involved in metabolic pathways. This finding supports its role as a potential therapeutic agent in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reductive amination or ring-closing reactions to form the morpholine core. For example:

- Step 1: React 2,5-dimethylmorpholine with a halogenated ethylamine precursor (e.g., 2-chloroethylamine) under basic conditions.

- Step 2: Purify the crude product using column chromatography (silica gel, eluent: methanol/dichloromethane gradient) to achieve ≥95% purity .

- Optimization: Recrystallization in ethanol/water mixtures improves crystallinity and reduces residual solvents. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data are limited, analogous morpholine derivatives require:

- PPE: Nitrile gloves, lab coat, safety goggles, and N95 mask .

- Ventilation: Use fume hoods to avoid aerosol inhalation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .

Advanced Research Questions

Q. How can this compound be utilized in the design of dendrimers or supramolecular structures?

Methodological Answer: The ethylamine group enables functionalization in dendrimer synthesis:

- Core Modification: React with maleimide or pyrene derivatives to create amphiphilic dendrons for micelle formation .

- Surface Functionalization: Couple with cyclic ammonium groups to enhance solubility and bioactivity (e.g., immunomodulatory applications) .

- Validation: Use dynamic light scattering (DLS) to assess micelle size and stability.

Q. What strategies are employed to resolve contradictions in pharmacological data when testing this compound’s receptor interactions?

Methodological Answer: Contradictions in receptor binding assays (e.g., variable IC50 values) may arise from:

- Assay Variability: Standardize cell lines (e.g., HEK-293 for GPCR studies) and use internal controls (e.g., reference agonists) .

- Solubility Issues: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

- Data Triangulation: Cross-validate with orthogonal methods (e.g., SPR for binding kinetics, cAMP assays for functional activity).

Q. What role does the morpholine ring substitution pattern play in modulating the compound’s pharmacokinetic properties?

Methodological Answer: The 2,5-dimethyl groups on the morpholine ring influence:

- Lipophilicity: Methyl groups increase logP, enhancing blood-brain barrier permeability (measured via PAMPA assay) .

- Metabolic Stability: Resistance to CYP450 oxidation due to steric hindrance (validate via liver microsome assays) .

- Solubility: Dimethyl substitution reduces aqueous solubility, necessitating formulation with cyclodextrins or lipid nanoparticles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。